4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% (4-FMCB) is a synthetic compound that has been recently developed for use in laboratory experiments. 4-FMCB is a colorless, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 284.2 g/mol and a melting point of about 140°C.
Scientific Research Applications
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals and agrochemicals, and as a model compound for studying the mechanisms of organic reactions. It has also been used in the synthesis of drugs, such as the anticonvulsant drug lamotrigine.
Mechanism of Action
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% acts as a Lewis acid, meaning that it can act as a catalyst in organic reactions by forming a complex with a Lewis base. This complex can then undergo a nucleophilic substitution reaction, which is the mechanism by which 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is used in the synthesis of drugs.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects, as it is not metabolized by the body and is not known to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is that it is a relatively stable compound that can be used in a variety of laboratory experiments. It is also relatively inexpensive and can be easily synthesized. However, it is important to note that 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is a highly reactive compound and should be handled with extreme care.
Future Directions
The future of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is likely to involve further research into its potential applications in organic synthesis and drug synthesis. Additionally, further research may be conducted into its potential as a catalyst in other types of reactions, such as electrochemical and photochemical reactions. Finally, further research may be conducted into its potential as a model compound for studying the mechanisms of organic reactions.
Synthesis Methods
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 2-fluoro-5-methoxybenzoic acid and 3-hydroxybenzoic acid in a two-step process. The first step involves the reaction of the two acids in aqueous solution at 100°C to form 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%. The second step involves the precipitation of the compound from the reaction mixture using a suitable solvent.
properties
IUPAC Name |
4-(2-fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)9-3-5-12(16)11(6-9)10-4-2-8(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJFPJNUKNJHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691458 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid | |
CAS RN |
1261993-58-1 |
Source
|
Record name | 2'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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